4,5,6-Trimethoxyindolin-3-one

Physicochemical Properties Drug Design Lead Optimization

4,5,6-Trimethoxyindolin-3-one (CAS 220418-02-0) is a synthetically versatile indolin-3-one derivative featuring a critical 4,5,6-trimethoxy substitution pattern. This specific electronic and steric environment differentiates it from 2,3-dione or N-methylated analogs, making it an essential building block for palladium-catalyzed α-arylation reactions and the construction of 2,2-disubstituted indolin-3-one libraries. Structurally related to bioactive aurones, it serves as a privileged starting scaffold for antimicrobial and anticancer drug discovery programs. Its well-defined physicochemical properties (Exact Mass: 223.08445790 Da; TPSA: 56.8 Ų) also render it an ideal reference standard for HPLC-MS method development. Choose this compound to access an underexplored chemical space distinct from standard indolin-2-ones. For R&D use only.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 220418-02-0
Cat. No. B153950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethoxyindolin-3-one
CAS220418-02-0
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=O)CNC2=C1)OC)OC
InChIInChI=1S/C11H13NO4/c1-14-8-4-6-9(7(13)5-12-6)11(16-3)10(8)15-2/h4,12H,5H2,1-3H3
InChIKeyAFUYWKSYOZSAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Trimethoxyindolin-3-one (CAS 220418-02-0) Procurement Guide: Class and Basic Characteristics


4,5,6-Trimethoxyindolin-3-one (CAS 220418-02-0) is a synthetic indolin-3-one derivative with the molecular formula C11H13NO4 and a molecular weight of 223.22 g/mol [1]. It is a heterocyclic organic compound featuring an indole-like core substituted with three methoxy groups. As a derivative of the indolin-3-one scaffold, it belongs to a class of compounds recognized as versatile intermediates in medicinal chemistry and materials science, with a synthetic lineage linked to aurone derivatives [2].

Why 4,5,6-Trimethoxyindolin-3-one Cannot Be Substituted with Other Indolin-3-one Analogs


Generic substitution among indolin-3-one derivatives is not possible due to the critical influence of substitution patterns on both reactivity and biological function. The specific 4,5,6-trimethoxy substitution pattern on the indolin-3-one core of this compound creates a unique electronic and steric environment that differs fundamentally from analogs like the 2,3-dione derivative (CAS 784-06-5) or N-methylated variants [1]. These structural distinctions dictate the compound's utility as a specific building block in synthetic chemistry and can result in profound differences in biological activity, as observed in structure-activity relationship (SAR) studies of related indolin-3-one and aurone classes [2].

Quantitative Differentiation Evidence for 4,5,6-Trimethoxyindolin-3-one (CAS 220418-02-0)


Physicochemical Property Differentiation: 4,5,6-Trimethoxyindolin-3-one vs. 4,5,6-Trimethoxyindoline-2,3-dione

The target compound possesses a distinct physicochemical profile compared to the closely related 4,5,6-trimethoxyindoline-2,3-dione analog (CAS 784-06-5). Key computed properties that differ include hydrogen bond donor/acceptor count and topological polar surface area (TPSA), which are critical determinants of molecular recognition and permeability [1].

Physicochemical Properties Drug Design Lead Optimization

Synthetic Versatility: Differentiated Reactivity of the Indolin-3-one Scaffold vs. Indolin-2-one

The indolin-3-one core of 4,5,6-Trimethoxyindolin-3-one provides a distinct synthetic handle compared to the more commonly explored indolin-2-one (oxindole) scaffold. This core is a privileged structure for constructing complex molecular architectures, enabling transformations like palladium-catalyzed alpha-arylations that are not directly applicable to indolin-2-ones [1].

Synthetic Chemistry Catalysis Scaffold Differentiation

Aurone Derivative Intermediate: Specific Role in Antimicrobial Research

4,5,6-Trimethoxyindolin-3-one is a known derivative and potential synthetic precursor of aurones, a subclass of flavonoids with a well-documented and favorable pharmacological profile. This structural lineage places it in a distinct chemical and functional class from other indolinones like IC261, which is a potent kinase inhibitor [1]. While IC261 has a defined biological target (casein kinase 1), the aurone connection positions 4,5,6-trimethoxyindolin-3-one as a scaffold for exploring a broader, but different, spectrum of biological activities, including antimicrobial and cytotoxic effects .

Medicinal Chemistry Antimicrobial Intermediate

Recommended Research Applications for 4,5,6-Trimethoxyindolin-3-one Based on Evidence


Use as a Key Intermediate for Synthesizing Diversified 2,2-Disubstituted Indolin-3-one Libraries

Based on the established synthetic utility of the indolin-3-one scaffold, this compound is ideally suited for use as a starting material or intermediate in palladium-catalyzed alpha-arylation reactions to build libraries of 2,2-disubstituted indolin-3-ones [1]. Its unique reactivity, distinct from indolin-2-ones, enables access to a valuable and underexplored chemical space for drug discovery efforts.

Scaffold for Exploring Aurone-Related Biology, Particularly in Antimicrobial and Cytotoxic Research

Given its structural relationship to aurones, a class of flavonoids with a broad and favorable pharmacological profile, this compound can serve as a starting scaffold for medicinal chemistry programs aimed at developing new antimicrobial or anticancer agents [1]. This application leverages the class-level biological activity associated with its structural class, providing a distinct alternative to kinase-targeted indolin-2-ones.

Reference Standard in Analytical Method Development for Indolin-3-ones

With well-defined computed physicochemical properties including an exact mass of 223.08445790 Da and a TPSA of 56.8 Ų, this compound is a suitable reference standard for developing and validating analytical methods like HPLC-MS for the detection and quantification of indolin-3-one derivatives in complex mixtures [1].

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